T3TT60Uha9
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide involves multiple stepsThe final step involves the formation of the acetamide linkage .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and minimize impurities .
Chemical Reactions Analysis
Types of Reactions
2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This compound can undergo nucleophilic substitution reactions, particularly at the chloro and disulfamoyl sites.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide involves its interaction with specific molecular targets. It is believed to modulate the activity of certain enzymes and proteins, leading to changes in cellular signaling pathways. This modulation can result in various biological effects, such as inhibition of cell proliferation or induction of apoptosis .
Comparison with Similar Compounds
Similar Compounds
2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide: shares structural similarities with other sulfonamide derivatives and acetamide compounds.
Sulfanilamide: A well-known sulfonamide with antibacterial properties.
Acetaminophen: An acetamide derivative used as an analgesic and antipyretic .
Uniqueness
What sets 2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoyl-phenyl)acetamide apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
92494-50-3 |
---|---|
Molecular Formula |
C15H16ClN3O5S3 |
Molecular Weight |
450.0 g/mol |
IUPAC Name |
2-benzylsulfanyl-N-(5-chloro-2,4-disulfamoylphenyl)acetamide |
InChI |
InChI=1S/C15H16ClN3O5S3/c16-11-6-12(14(27(18,23)24)7-13(11)26(17,21)22)19-15(20)9-25-8-10-4-2-1-3-5-10/h1-7H,8-9H2,(H,19,20)(H2,17,21,22)(H2,18,23,24) |
InChI Key |
MJTXKZFRYJXYGM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSCC(=O)NC2=CC(=C(C=C2S(=O)(=O)N)S(=O)(=O)N)Cl |
Origin of Product |
United States |
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